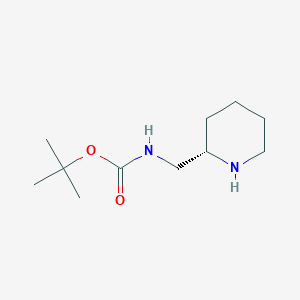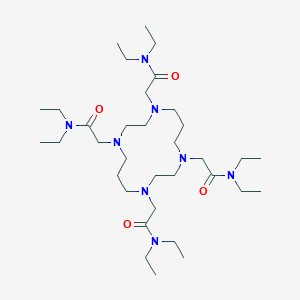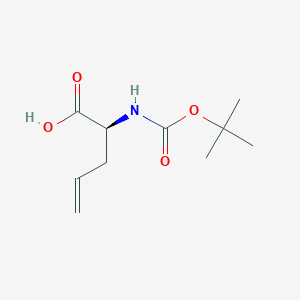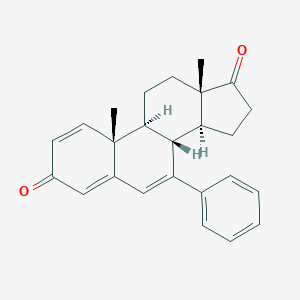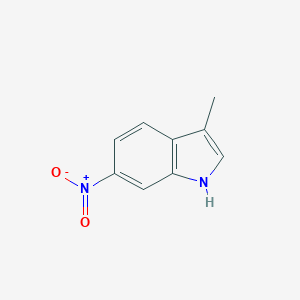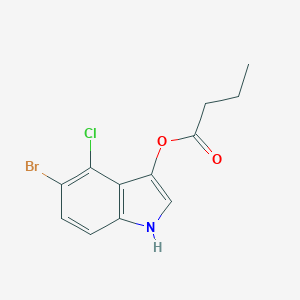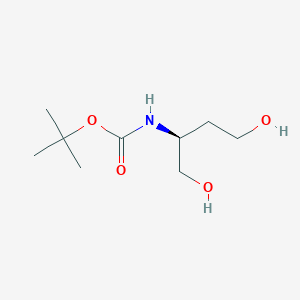
(S)-(-)-2-(Boc-amino)-1,4-butanediol
概要
説明
“(S)-(-)-2-(Boc-amino)-1,4-butanediol” is a compound that involves the use of a Boc (tert-butyloxycarbonyl) group. The Boc group is a common protecting group used in peptide synthesis, particularly for protecting the terminal amine of the peptide . It can be added to amino acids with Di-tert-butyl dicarbonate (Boc anhydride) and a suitable base .
Synthesis Analysis
The synthesis of Boc-protected amino esters, which are structurally similar to “(S)-(-)-2-(Boc-amino)-1,4-butanediol”, is achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst . This method allows for the creation of functionally and structurally diverse amino ester molecules .Molecular Structure Analysis
The Boc group is commonly used in solid-phase peptide synthesis. It is used for the protection of the alpha amino group and is stable under acidic conditions . The Boc group can be removed by exposing the Boc-protected residue on the chain to a strong acid .Chemical Reactions Analysis
The Boc group is removed by exposing the Boc-protected residue on the chain to a strong acid. Typical reagents of choice for deprotection in existing methods are trifluoroacetic acid (TFA) in dichloromethane, hydrochloric acid, or methanesulfonic acid in dioxane .科学的研究の応用
Peptide Synthesis
The compound can be used as a starting material for peptide synthesis . Peptides are short chains of amino acids that play crucial roles in biological functions. They are used in various fields, including therapeutic drug development, biomaterials, and bioengineering.
Peptidomimetic Chemistry
Peptidomimetics are compounds that mimic the structure and function of peptides. “(S)-(-)-2-(Boc-amino)-1,4-butanediol” can be used as a building block in peptidomimetic chemistry , enabling the design of novel molecules with enhanced stability, potency, or bioavailability compared to the original peptides.
Medicinal Chemistry
In medicinal chemistry, this compound can be used to create new drug candidates . Its structure can be modified to improve the drug’s efficacy, selectivity, or pharmacokinetic properties.
Protected Amino Acids Synthesis
The compound can be used in the synthesis of protected amino acids . These are amino acids that have been chemically modified to prevent them from reacting in certain conditions, allowing for more controlled chemical reactions.
Coupling Reagents
“(S)-(-)-2-(Boc-amino)-1,4-butanediol” can be used as a coupling reagent , which is a substance that enables two other substances to couple or link together. This is particularly useful in peptide synthesis, where coupling reagents are used to link amino acids together.
PEGylation
PEGylation is the process of attaching polyethylene glycol (PEG) to a molecule, such as a drug or therapeutic protein. This compound can be used as a reagent for PEGylation , which can improve the stability, solubility, and safety profile of the molecule.
Life Science Research
In life science research, this compound can be used in various experimental procedures . For example, it can be used in the synthesis of complex molecules, in the study of biological systems, or in the development of new therapeutic strategies.
Biocatalysis
Biocatalysis is the use of natural catalysts, such as protein enzymes, to conduct chemical reactions. “(S)-(-)-2-(Boc-amino)-1,4-butanediol” can be used as a reagent in biocatalysis , contributing to the development of sustainable and efficient chemical processes.
作用機序
Target of Action
Boc-protected amino acids and their derivatives are generally used in peptide synthesis , suggesting that their targets could be various proteins or enzymes involved in biochemical pathways.
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, the synthesis of N-protected amino esters, which includes Boc-protected amino acids, is achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction . This reaction involves the use of a PEPPSI-IPr Pd-catalyst and results in the formation of functionally and structurally diverse amino ester molecules .
Result of Action
The primary result of the action of (S)-(-)-2-(Boc-amino)-1,4-butanediol is the formation of N-protected amino esters . These molecules are functionally and structurally diverse, suggesting that they could have a wide range of molecular and cellular effects .
Action Environment
The action, efficacy, and stability of (S)-(-)-2-(Boc-amino)-1,4-butanediol can be influenced by various environmental factors. For instance, the Buchwald Hartwig cross-coupling reaction used in the synthesis of N-protected amino esters is performed under specific conditions . Changes in these conditions could potentially affect the reaction’s outcome.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl N-[(2S)-1,4-dihydroxybutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(13)10-7(6-12)4-5-11/h7,11-12H,4-6H2,1-3H3,(H,10,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRRFBSWOIUAHZ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370538 | |
| Record name | tert-Butyl [(2S)-1,4-dihydroxybutan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-2-(Boc-amino)-1,4-butanediol | |
CAS RN |
128427-10-1 | |
| Record name | tert-Butyl [(2S)-1,4-dihydroxybutan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







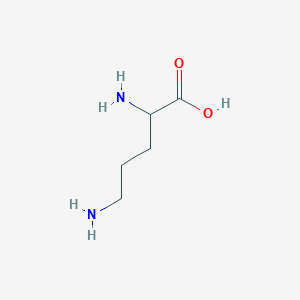
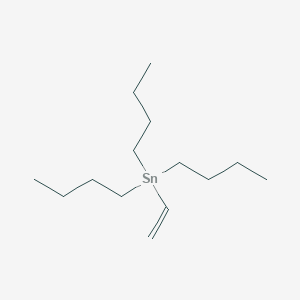
![Dimethyl 2-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenyl]propanedioate](/img/structure/B143880.png)
![(2r,5r)-5-(6-Amino-9h-purin-9-yl)-3-[(1r)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol](/img/structure/B143881.png)
